molecular formula C15H14O3 B021105 4-Benzyloxy-2-methoxybenzaldehyde CAS No. 58026-14-5

4-Benzyloxy-2-methoxybenzaldehyde

Cat. No. B021105
CAS RN: 58026-14-5
M. Wt: 242.27 g/mol
InChI Key: HZLNIOUBXRIFML-UHFFFAOYSA-N
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Description

4-Benzyloxy-2-methoxybenzaldehyde is a chemical compound that has garnered interest in various fields of chemistry due to its unique structure and potential applications. This compound can be synthesized from 3-methoxyphenol through a series of reactions, including O-alkylation and the Vilsmeier-Haack (V-H) reaction, showcasing its versatile synthetic accessibility (Lu Yong-zhong, 2011).

Synthesis Analysis

The synthesis of 4-Benzyloxy-2-methoxybenzaldehyde involves a two-step process starting from 3-methoxyphenol. Initially, the O-alkylation reaction is performed to introduce the benzyloxy group, followed by the Vilsmeier-Haack (V-H) reaction to form the aldehyde group. Optimal conditions for the synthesis include the use of TBAB as the catalyst, a reaction time of 3 hours, and specific reactant ratios. The V-H reaction temperature is maintained at 70-75°C, with the synthesized V-H reagent time being 1.5 hours, and the holding time is 3 hours, leading to an overall yield of 82.26% (Lu Yong-zhong, 2011).

Scientific Research Applications

  • Synthesis of Aromatic Polymers

    • Application: 4-Benzyloxy-2-methoxybenzaldehyde is used in the synthesis of aromatic polymers .
    • Method: The specific methods and procedures for this application are detailed in the referenced document .
    • Results: The results include the successful synthesis of aromatic polymers .
  • Synthesis of Biobased Poly(Ether Benzoxazole)

    • Application: This compound is used in the synthesis of biobased poly(ether benzoxazole) derived from vanillin .
    • Method: The synthesis involves several steps, including the synthesis of 2-benzyloxy-4-fluoronitrobenzene and 4-(3-benzyloxy-4-nitrophenoxy)-3-methoxybenzaldehyde .
    • Results: The results include the successful synthesis of biobased poly(ether benzoxazole) .
  • Synthesis of Biobased Polyesters

    • Application: 4-Benzyloxy-2-methoxybenzaldehyde is used in the synthesis of biobased polyesters derived from vanillin-based Schiff base and cinnamic acid derivatives .
    • Method: The synthesis involves several steps, including the synthesis of 4-hydroxy-3-methoxybenzoic acid (vanillic acid) and 3-amino-4-hydroxy-5-methoxybenzoic acid .
    • Results: The results include the successful synthesis of biobased polyesters .
  • Synthesis of Neurotrophic (-)-Talaumidin

    • Application: This compound is used in the first enantioselective total synthesis of a neurotrophic (-)-talaumidin .
    • Method: The specific methods and procedures for this application are detailed in the referenced document .
    • Results: The results include the successful synthesis of neurotrophic (-)-talaumidin .
  • Synthesis of Transition Metal Complexes

    • Application: 4-Benzyloxy-2-methoxybenzaldehyde is used in the synthesis of transition metal complexes derived from Schiff base ligands .
    • Method: The synthesis involves the condensation reaction of 4-benzyloxy-2-hydroxybenzaldehyde with various aminophenol derivatives .
    • Results: The synthesized metal (II) complexes were found to be highly potent in vitro antioxidants and showed good efficiency for decolorizing the purple-colored solution of DPPH compared to free Schiff base ligands .
  • Benzylic Oxidations and Reductions

    • Application: 4-Benzyloxy-2-methoxybenzaldehyde can undergo benzylic oxidations and reductions .
    • Method: The specific methods and procedures for this application are detailed in the referenced document .
    • Results: The results include the successful oxidation and reduction of the benzylic position .

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard . It may cause skin irritation, serious eye irritation, and may be harmful if inhaled . It is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, and avoid contact with skin, eyes, or clothing .

properties

IUPAC Name

2-methoxy-4-phenylmethoxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O3/c1-17-15-9-14(8-7-13(15)10-16)18-11-12-5-3-2-4-6-12/h2-10H,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZLNIOUBXRIFML-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)OCC2=CC=CC=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90401643
Record name 4-Benzyloxy-2-methoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90401643
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Benzyloxy-2-methoxybenzaldehyde

CAS RN

58026-14-5
Record name 4-Benzyloxy-2-methoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90401643
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

4-Hydroxy-2-methoxybenzaldehyde (2.0 g, 13.15 mmol), benzyl bromide (3.14 mL, 26.3 mmol) and potassium carbonate (3.63 g, 26.3 mmol) are combined in acetone (5 mL) and the mixture is stirred for 4 hours. The mixture is concentrated under vacuum, suspended in dichloromethane and washed with water. The organic phase is concentrated under vacuum and the residue purified by flash chromatography (10% ethyl acetate in cyclohexane) to give the title compound (yield 2.0 g).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
3.14 mL
Type
reactant
Reaction Step Two
Quantity
3.63 g
Type
reactant
Reaction Step Three
Quantity
5 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

To a 100 mL RB flask fitted with magnetic stirrer was charged with 10 mL of acetonitrile. To the stirred solvent were added 4-(benzyloxy)-2-hydroxybenzaldehyde (1.0 g, 4.38 mmol), potassium carbonate (1.21 g, 8.76 mmol). The reaction mixture was brought to 0° C., was added methyl iodide (1.135 g, 8.76 mmol) in acetonitrile (5 mL) drop wise and stirred at room temperature for 16 h. The reaction mixture was concentrated to distill off the solvent. The residue was extracted with ethyl acetate (50 mL). The organic layer was washed with water (40 mL) and saturated brine solution (40 mL). The organic layer was dried over anhydrous Na2SO4 and the solvent was removed under reduced pressure. The product obtained as a white solid (1.06 g, yield: 100.0%).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
1.21 g
Type
reactant
Reaction Step One
Quantity
1.135 g
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
solvent
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Three
Name
Yield
100%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
H Jo, M Choi, M Viji, YH Lee, YS Kwak, K Lee, NS Choi… - Molecules, 2015 - mdpi.com
A concise and expeditious approach to the total synthesis of broussonone A, a p-quinol natural compound, has been developed. The key features of the synthesis include the Grubbs II …
Number of citations: 16 www.mdpi.com
L Zhang, L Hou, W Sun, Z Yu, J Wang… - Drug Development …, 2016 - Wiley Online Library
Preclinical Research Epidermal growth factor receptor (EGFR), a validated target for anticancer drugs, plays a critical role in tumorigenesis and tumor development. A series of p‐O‐…
Number of citations: 6 onlinelibrary.wiley.com
S Yamauchi, E Taniguchi - Bioscience, biotechnology, and …, 1992 - Taylor & Francis
… The yields of the 2ex, 6ex-analogs could be improved by conducting an erythro-selective aldol condensation of 4benzyloxy-2-methoxybenzaldehyde with f3-vinyl-y-butyrolactone, …
Number of citations: 25 www.tandfonline.com
Y Yoshida, T Terauchi, Y Naoe, Y Kazuta… - Bioorganic & Medicinal …, 2014 - Elsevier
Herein we describe the design, synthesis, and structure–activity relationships (SARs) of a novel phenylcyclopropane series represented by 7 and 33b as antagonists of orexin 1 and …
Number of citations: 24 www.sciencedirect.com
RGF Giles, CA Joll, MV Sargent - Journal of the Chemical Society …, 1999 - pubs.rsc.org
Addition of 7-benzyloxy-4,5-dimethoxy-1-naphthol 3 as its triisopropoxytitanium naphtholate to (2R, 1′R or S)-2-(1′-ethoxyethoxy)propanal 4 afforded solely (1S, 2R, 1″R or S)-1-(7′…
Number of citations: 16 pubs.rsc.org
PM Dewick - Phytochemistry, 1977 - Elsevier
… with 4-benzyloxy-2-methoxybenzaldehyde yielded 4,4’-dibenzyloxy-2’-hydroxy-2-methoxychalcone which was converted via thallium nitrate oxidation and treatment with acid [7] into 7,4’…
Number of citations: 102 www.sciencedirect.com
I Kolaj - 2017 - search.proquest.com
… A flame dried flask was charged with 4-benzyloxy-2-methoxybenzaldehyde (1 mmol, 1 equiv), the corresponding primary amine (1.5 mmol, 1.5 equiv) and was purged with argon for 5 …
Number of citations: 3 search.proquest.com

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